molecular formula C9H7ClF2O2 B1390715 2-Ethoxy-3,5-difluorobenzoyl chloride CAS No. 1017779-72-4

2-Ethoxy-3,5-difluorobenzoyl chloride

Cat. No. B1390715
M. Wt: 220.6 g/mol
InChI Key: HLMDPTKLPPLYSJ-UHFFFAOYSA-N
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Description

2-Ethoxy-3,5-difluorobenzoyl chloride is a chemical compound with the molecular formula C9H7ClF2O2 . It has a molecular weight of 220.6 and is a liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for 2-Ethoxy-3,5-difluorobenzoyl chloride is 1S/C9H7ClF2O2/c1-2-14-8-6(9(10)13)3-5(11)4-7(8)12/h3-4H,2H2,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

2-Ethoxy-3,5-difluorobenzoyl chloride is a liquid at ambient temperature .

Scientific Research Applications

  • Electron Acceptor in Photovoltaic Devices : 3,5-Dinitrobenzoyl chloride, related to 2-ethoxy-3,5-difluorobenzoyl chloride, has been covalently linked to graphene oxide nanosheets, forming a material (GO-ethylene-dinitro-benzoyl) that improves the performance of bulk heterojunction photovoltaic devices (Stylianakis et al., 2012).

  • Building Blocks in Organic Synthesis : 2-Ethoxy-1,3,4-oxadiazoles, which can be synthesized using similar chemicals, serve as building blocks for creating 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones, useful in organic synthesis (Wet-osot, Phakhodee, & Pattarawarapan, 2017).

  • Polymer Synthesis : Related compounds like 3,5-dinitrobenzoyl chloride are used in the synthesis of homopolymers, which are then characterized by techniques such as gel permeation chromatography and proton nuclear magnetic resonance spectroscopy (Orphanou, Simmons, & Patrickios, 2000).

  • Catalyst in Organic Reactions : Benzoyl chlorides, similar in structure to 2-ethoxy-3,5-difluorobenzoyl chloride, are used in stepwise and concerted substitution reactions in organic chemistry (Amyes & Richard, 1990).

  • Synthesis of Metal N-Heterocyclic Carbene Complexes : Compounds related to 2-ethoxy-3,5-difluorobenzoyl chloride are used in synthesizing water-soluble coinage metal N-heterocyclic carbene complexes, which have potential applications in medicinal chemistry (Pellei et al., 2012).

  • Ligands in Metal Clusters : These types of compounds are employed in the synthesis of metal clusters, particularly in creating complexes with unique luminescent properties (Arnal et al., 2018).

  • Modification of Polymers : Similar compounds are used for the in situ end group modification of polymers, affecting properties like solubility and thermal transitions (Kricheldorf, Bolender, & Wollheim, 1999).

Safety And Hazards

2-Ethoxy-3,5-difluorobenzoyl chloride is classified as a dangerous substance. It has a GHS05 pictogram, and the signal word is "Danger" . The hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P280, and P301+P330+P331 .

properties

IUPAC Name

2-ethoxy-3,5-difluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2O2/c1-2-14-8-6(9(10)13)3-5(11)4-7(8)12/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMDPTKLPPLYSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)F)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-3,5-difluorobenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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